
3-((4-Pyridylmethylene)amino)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-4-ylmethylene)quinolin-3-amine is a heterocyclic compound that combines a quinoline moiety with a pyridine ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethylene)quinolin-3-amine typically involves the condensation of quinolin-3-amine with pyridine-4-carbaldehyde. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .
Industrial Production Methods
While specific industrial production methods for N-(Pyridin-4-ylmethylene)quinolin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pyridin-4-ylmethylene)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
N-(Pyridin-4-ylmethylene)quinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(Pyridin-4-ylmethylene)quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Pyridine: A basic heterocyclic organic compound with a wide range of applications in pharmaceuticals and agrochemicals.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, showing significant pharmacological activities.
Uniqueness
N-(Pyridin-4-ylmethylene)quinolin-3-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties .
Propriétés
Numéro CAS |
16722-43-3 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
1-pyridin-4-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-13(3-1)9-14(11-18-15)17-10-12-5-7-16-8-6-12/h1-11H |
Clé InChI |
BQFWFWWQALXGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


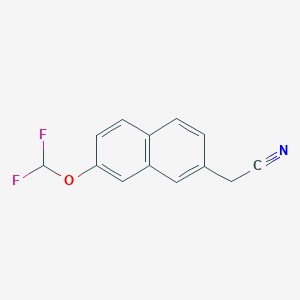
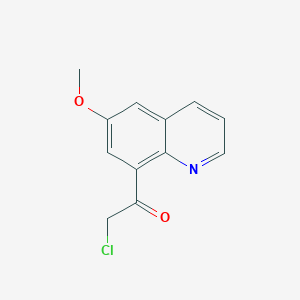

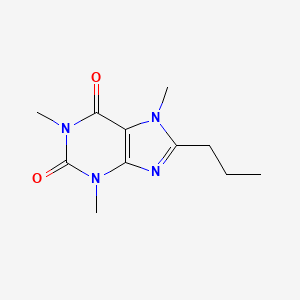

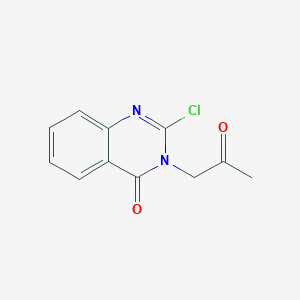
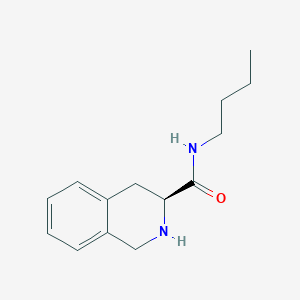
![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

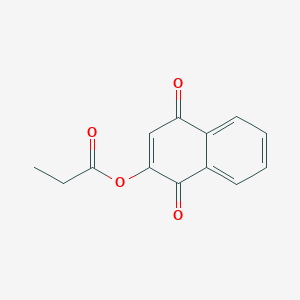
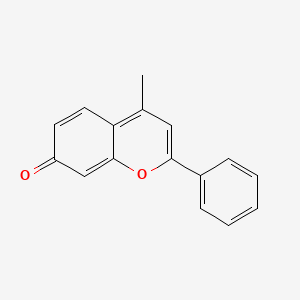
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

